6-Chloro-2-phenylquinoline
Overview
Description
6-Chloro-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry. The presence of a phenyl group at the 2-position and a chlorine atom at the 6-position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenylquinoline can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene . These methods typically require specific reaction conditions, including controlled temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-phenylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylquinoline varies depending on its application. In antimicrobial activity, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . In anticancer applications, the compound may inhibit specific enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary, but the compound’s ability to interact with biological macromolecules is a key factor in its activity .
Comparison with Similar Compounds
6-Chloro-2-phenylquinoline can be compared with other quinoline derivatives such as:
2-Phenylquinoline: Lacks the chlorine atom at the 6-position, which may result in different chemical reactivity and biological activity.
6-Chloroquinoline: Lacks the phenyl group at the 2-position, which can affect its overall properties.
2-Phenyl-4-chloroquinoline: The chlorine atom is at the 4-position instead of the 6-position, leading to different substitution patterns and reactivity.
The presence of both the phenyl group and the chlorine atom in this compound makes it unique and imparts specific chemical and biological properties that are not observed in its analogs .
Properties
IUPAC Name |
6-chloro-2-phenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMVZKKDRDQEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452664 | |
Record name | 2-PHENYL-6-CHLOROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60301-56-6 | |
Record name | 2-PHENYL-6-CHLOROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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